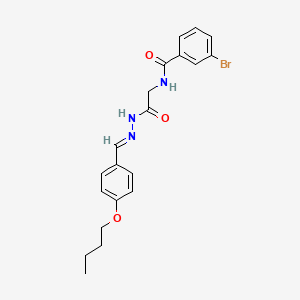

3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

CAS No.: 769143-35-3

Cat. No.: VC16131295

Molecular Formula: C20H22BrN3O3

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 769143-35-3 |

|---|---|

| Molecular Formula | C20H22BrN3O3 |

| Molecular Weight | 432.3 g/mol |

| IUPAC Name | 3-bromo-N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

| Standard InChI | InChI=1S/C20H22BrN3O3/c1-2-3-11-27-18-9-7-15(8-10-18)13-23-24-19(25)14-22-20(26)16-5-4-6-17(21)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,26)(H,24,25)/b23-13+ |

| Standard InChI Key | GHCQOILCNULTJS-YDZHTSKRSA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |

Introduction

Synthesis

The synthesis of this compound typically involves:

-

Condensation Reaction:

-

A benzaldehyde derivative (4-butoxybenzaldehyde) reacts with hydrazine hydrate to form the hydrazone intermediate.

-

-

Amide Bond Formation:

-

The hydrazone intermediate undergoes coupling with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

This two-step approach ensures the selective formation of the desired product while minimizing side reactions.

Biological Significance

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

Antimicrobial Activity

-

Compounds with hydrazone linkages are known for their antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.

-

The bromine substituent enhances lipophilicity, potentially improving membrane penetration.

Anticancer Potential

-

Hydrazone derivatives have shown promise as anticancer agents due to their ability to interact with cellular DNA or enzymes involved in cell proliferation.

-

The butoxy group may enhance selectivity for cancer cells by improving cellular uptake.

Table 2: Reported Activities of Related Compounds

| Activity | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | Disruption of fungal membrane integrity |

| Anticancer | MCF7 breast cancer cells | DNA intercalation or enzyme inhibition |

Pharmaceutical Applications

The compound's structure suggests potential as:

-

Antimicrobial Agent: Effective against resistant bacterial strains.

-

Anticancer Drug: Particularly for breast cancer or other epithelial cancers.

Molecular Docking Studies

Computational studies could predict binding affinities to biological targets such as:

-

Enzymes involved in DNA replication.

-

Receptors associated with cancer cell signaling pathways.

Derivative Development

Structural modifications (e.g., altering the butoxy group or bromine position) could optimize activity and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume